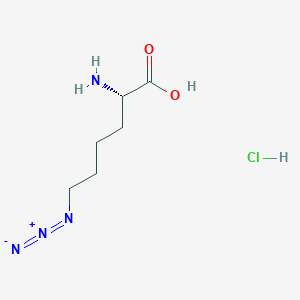

(S)-2-Amino-6-azidohexanoic acid hydrochloride

Übersicht

Beschreibung

L-Azidonorleucin (Hydrochlorid): ist eine unnatürliche Aminosäure, die als Ersatz für Methionin dient. Sie wird häufig in der bioorthogonalen Chemie eingesetzt, insbesondere bei der Markierung neu synthetisierter Proteine. Diese Verbindung enthält eine Azidgruppe, die sie hochreaktiv und für Klickchemie-Reaktionen geeignet macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: L-Azidonorleucin (Hydrochlorid) kann durch den rest-spezifischen Austausch von Methionin in Proteinen unter Verwendung eines bakteriellen Expressionssystems synthetisiert werden. Diese Methode beinhaltet die Einarbeitung von Azidonorleucin in ein gentechnisch verändertes grün fluoreszierendes Protein, um eine einzelne reaktive Stelle für die spannungsgesteuerte Azid-Alkin-Cycloaddition einzuführen .

Industrielle Produktionsverfahren: Die industrielle Produktion von L-Azidonorleucin (Hydrochlorid) erfolgt typischerweise unter Verwendung nicht-kanonischer Aminosäuren und bioorthogonaler Chemietechniken. Die Verbindung wird in fester Form hergestellt und unter bestimmten Bedingungen gelagert, um ihre Stabilität zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: L-Azidonorleucin (Hydrochlorid) unterliegt verschiedenen Arten von Reaktionen, darunter:

Kupferkatalysierte Azid-Alkin-Cycloaddition (CuAAc): Diese Reaktion erfolgt mit Molekülen, die Alkingruppen enthalten.

Spannungsgesteuerte Alkin-Azid-Cycloaddition (SPAAC): Diese Reaktion erfolgt mit Molekülen, die DBCO- oder BCN-Gruppen enthalten.

Häufige Reagenzien und Bedingungen:

CuAAc: Benötigt Kupfer als Katalysator und Alkin-enthaltende Moleküle.

SPAAC: Benötigt Moleküle, die DBCO- oder BCN-Gruppen enthalten.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Cycloadditionsprodukte, die zur Markierung und Identifizierung von Proteinen in verschiedenen biologischen Studien verwendet werden .

Wissenschaftliche Forschungsanwendungen

L-Azidonorleucin (Hydrochlorid) hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird in der Klickchemie zur Synthese komplexer Moleküle eingesetzt.

Industrie: Wird bei der Herstellung von bioaktiven Verbindungen und der Entwicklung neuer Materialien eingesetzt.

Wirkmechanismus

L-Azidonorleucin (Hydrochlorid) entfaltet seine Wirkung durch die Einarbeitung in Proteine durch eine mutierte Methionyl-tRNA-Synthetase. Diese Einarbeitung ermöglicht die zelltypspezifische Analyse der Proteinsynthese. Die Azidgruppe in der Verbindung ermöglicht ihr die Teilnahme an Klickchemie-Reaktionen, was die Markierung und Identifizierung von Proteinen erleichtert .

Wissenschaftliche Forschungsanwendungen

L-Azidonorleucine (hydrochloride) has a wide range of scientific research applications, including:

Chemistry: Used in click chemistry for the synthesis of complex molecules.

Industry: Applied in the production of bioactive compounds and the development of new materials.

Wirkmechanismus

L-Azidonorleucine (hydrochloride) exerts its effects through the incorporation into proteins by a mutant methionyl tRNA synthetase. This incorporation enables cell-type specific analysis of protein synthesis. The azide group in the compound allows it to undergo click chemistry reactions, facilitating the labeling and identification of proteins .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Methionin: Eine natürliche Aminosäure, die durch L-Azidonorleucin (Hydrochlorid) ersetzt werden kann.

Lysin: Eine weitere Aminosäure mit ähnlichen Anwendungen in Studien zur Proteinsynthese.

Einzigartigkeit: L-Azidonorleucin (Hydrochlorid) ist aufgrund seiner Azidgruppe einzigartig, die es ihm ermöglicht, an Klickchemie-Reaktionen teilzunehmen. Diese Eigenschaft macht es für die bioorthogonale Chemie und die Proteinmarkierungsanwendungen äußerst wertvoll .

Eigenschaften

IUPAC Name |

(2S)-2-amino-6-azidohexanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O2.ClH/c7-5(6(11)12)3-1-2-4-9-10-8;/h5H,1-4,7H2,(H,11,12);1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEAACZNVVRXSJ-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=[N+]=[N-])CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN=[N+]=[N-])C[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1454334-76-9 | |

| Record name | (S)-2-amino-6-azidohexanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.